molecular formula C11H9Br2NO2 B13101858 (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol

(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol

Cat. No.: B13101858
M. Wt: 347.00 g/mol
InChI Key: WKERWEHPVQCMJN-UHFFFAOYSA-N
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Description

(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This multifunctional quinoline derivative is characterized by its bromine substituents at the 3 and 8 positions, a methoxy group at the 5 position, and a hydroxymethyl group at the 6 position, which provides a handle for further synthetic modification. Its primary research value lies in its role as a key synthetic precursor in the development of potent therapeutic agents. Specifically, this scaffold is a crucial building block in the synthesis of advanced inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . The compound is integral to the structure of clinical candidates, such as RG7109, which was developed for combination therapies aiming to cure HCV without interferon . Furthermore, structurally related quinoline compounds have been extensively investigated as inhibitors of cholesterol biosynthesis, acting as mevalonolactone derivatives that inhibit the activity of HMG-CoA reductase . Researchers utilize this compound strictly For Research Use Only. It is intended solely for laboratory research and chemical synthesis purposes and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H9Br2NO2

Molecular Weight

347.00 g/mol

IUPAC Name

(3,8-dibromo-5-methoxyquinolin-6-yl)methanol

InChI

InChI=1S/C11H9Br2NO2/c1-16-11-6(5-15)2-9(13)10-8(11)3-7(12)4-14-10/h2-4,15H,5H2,1H3

InChI Key

WKERWEHPVQCMJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1CO)Br)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted aniline or phenolic precursors that already contain some of the desired substituents such as methoxy and bromine groups. For example, 5-methoxyaniline derivatives or 3,5-dibromo-4-hydroxy-substituted aromatic compounds are commonly used as starting points to build the quinoline core with the required substitution pattern.

Formation of the Quinoline Core

A pivotal step in the synthesis is the construction of the quinoline ring system, which can be achieved by:

  • Cyclization reactions involving anilines and aldehydes or related electrophiles.
  • Use of Curtius rearrangement to convert carboxylic acid precursors into amines, which then undergo cyclization to form quinoline rings.
  • Selective bromination prior to cyclization to control regioselectivity and avoid formation of undesired isomers.

For instance, selective bromination of an aniline intermediate para to the methoxy group allows for regioselective formation of the 3,8-dibromoquinoline ring system when treated with brominated aldehydes or equivalents.

Introduction of the Methoxy Group

The methoxy substituent at the 5-position is usually introduced by:

  • Starting from methoxy-substituted aromatic precursors.
  • O-alkylation of phenolic intermediates using methylating agents such as methyl iodide or dimethyl sulfate.
  • Maintaining the methoxy group throughout the synthesis to avoid demethylation or substitution side reactions.

Installation of the Hydroxymethyl Group at the 6-Position

The hydroxymethyl (-CH2OH) group at the 6-position is introduced by:

  • Reduction of aldehyde or ester precursors at the 6-position to the corresponding primary alcohol.
  • Alternatively, direct functionalization of the 6-position with a hydroxymethyl substituent via nucleophilic substitution or selective reduction steps.
  • Use of mild reducing agents such as sodium borohydride (NaBH4) to convert aldehydes to alcohols without affecting other sensitive groups.

Palladium-Catalyzed Coupling Reactions

To achieve substitution at specific positions on the quinoline ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed:

  • Coupling of brominated quinoline intermediates with boronic acids allows regioselective substitution at the less hindered bromine site.
  • These reactions proceed under mild conditions with Pd(PPh3)4 catalysts and bases, providing high regioselectivity and yields.

Purification and Characterization

  • Purification is typically done by column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/petroleum ether).
  • Final compounds are characterized by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Reference
1 Starting material preparation 5-methoxyaniline or methoxy-substituted acid Precursor with methoxy and amino groups
2 Curtius rearrangement Carbamate intermediate, heat Primary aniline intermediate
3 Selective bromination Bromine or NBS, controlled conditions 3,8-dibromo-substituted aniline or quinoline
4 Quinoline ring formation 2,2,3-tribromopropanal (in situ), heating 3,8-dibromoquinoline core
5 Pd-catalyzed coupling Pd(PPh3)4, boronic acid, base Regioselective substitution at bromine site
6 Reduction to hydroxymethyl NaBH4 or similar mild reducing agent (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol
7 Purification & characterization Silica gel chromatography, NMR, MS Pure target compound

Detailed Research Findings

  • The selective bromination prior to quinoline ring closure is essential to avoid regioisomer formation and to ensure the dibromo substitution pattern at 3 and 8 positions.
  • Use of in situ prepared brominated aldehydes facilitates efficient ring cyclization with bromine atoms embedded in the quinoline structure.
  • Palladium-catalyzed Suzuki coupling allows further functionalization at the 3-position, which can be leveraged for derivatization or to introduce the hydroxymethyl group.
  • The methoxy group remains stable throughout the synthetic sequence, indicating the robustness of the methoxy substituent under bromination and coupling conditions.
  • Reduction of aldehyde intermediates to the corresponding alcohols is achieved under mild conditions to preserve other sensitive functional groups.
  • Yields for the key steps range from moderate to good (40–75%), with purification by chromatography yielding analytically pure material suitable for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antibacterial and antifungal properties. The presence of bromine enhances its reactivity, contributing to its potential efficacy against various pathogens.
  • Anticancer Activity : Quinoline derivatives have been explored for their anticancer properties. The unique structure of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol may influence its interaction with cancer cells, making it a candidate for further research in cancer therapeutics.

Comparative Analysis with Related Compounds

To understand the uniqueness of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol, it is essential to compare it with structurally related compounds:

Compound Name Structural Features Unique Properties
5-MethoxyquinolineMethoxy group at position 5Base structure without bromination
3-BromoquinolineBromine at position 3Lacks methanol functionality
8-BromoquinolineBromine at position 8Similar reactivity but different substitution pattern
6-MethoxyquinolineMethoxy at position 6Different biological activity profile

This table illustrates how the specific bromination pattern and methanol substitution in (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol may influence its reactivity and biological activity differently compared to its analogs.

Antimicrobial Study

A study conducted on quinoline derivatives demonstrated that (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol exhibited significant antibacterial activity against Gram-positive bacteria and yeast strains. The Minimum Inhibitory Concentration (MIC) was determined using standard disk diffusion methods against various microbial strains .

Anticancer Research

In another study focusing on quinoline derivatives, (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol with related compounds:

Key Observations :

Synthesis Methods: The target compound’s use of DIBAL for ester reduction contrasts with methods in , where piperidine catalyzes coumarin-quinoxaline hybrid synthesis. This highlights the role of reducing agents in determining yield and purity.

Comparatively, includes tables for NMR analysis of unrelated compounds, emphasizing the need for standardized spectral reporting in quinoline derivatives.

Functional Group Impact :

  • The hydroxymethyl group in the target and enhances hydrophilicity, whereas sulfonamide and sulfonyl groups may improve binding affinity in biological systems.

Biological Activity

(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is a synthetic compound within the quinoline family, notable for its potential biological activities. The presence of bromine atoms at the 3 and 8 positions, along with a methoxy group at the 5 position, enhances its reactivity and pharmacological profile. This article explores the compound's biological activity, focusing on its antibacterial, anticancer, and antioxidant properties.

The molecular formula of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is C14H10Br2N2OC_{14}H_{10}Br_2N_2O. The structure includes a quinoline ring substituted with bromine and methanol groups, which significantly influence its biological interactions.

PropertyValue
Molecular FormulaC14H10Br2N2O
Molecular Weight360.05 g/mol
IUPAC Name(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol

Antibacterial Activity

Research indicates that quinoline derivatives exhibit substantial antibacterial properties. A study highlighted that compounds similar to (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol demonstrated effectiveness against various pathogens. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1041\times 10^{-4} mg/mL against bacteria like Klebsiella pneumoniae and Staphylococcus aureus .

Table: Antibacterial Efficacy of Quinoline Derivatives

CompoundPathogenMIC (mg/mL)
Compound AKlebsiella pneumoniae1 × 10^-5
Compound BStaphylococcus aureus1 × 10^-4
(3,8-Dibromo-5-methoxyquinolin-6-yl)methanolE. coli1 × 10^-4

Anticancer Activity

The anticancer potential of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol has been evaluated in various studies. A recent investigation reported that quinoline derivatives exhibited IC50 values in the range of 5195–19 µM against cancer cell lines such as HeLa and MCF-7, indicating a promising anticancer activity compared to standard treatments like cisplatin .

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
HeLa7–49
MCF-75–19
A54910–30

Antioxidant Activity

Antioxidant properties of quinoline derivatives have also been studied extensively. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications. The DPPH assay demonstrated that certain derivatives possess significant antioxidant activity, correlating with their structural features .

The biological activity of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is attributed to its ability to interact with various molecular targets within biological systems. The bromine substituents enhance electron-withdrawing effects, which may facilitate interactions with bacterial enzymes and cancer cell receptors. This interaction disrupts essential cellular processes, leading to antibacterial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of quinoline derivatives found that modifications at the bromine and methoxy positions significantly influenced antibacterial potency against Pseudomonas aeruginosa. The study concluded that (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol showed comparable efficacy to established antibiotics .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .

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